2,6-Dibenzylidene-4-methylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

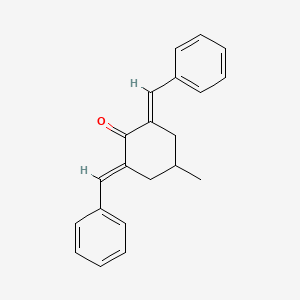

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(2E,6E)-2,6-dibenzylidene-4-methylcyclohexan-1-one |

InChI |

InChI=1S/C21H20O/c1-16-12-19(14-17-8-4-2-5-9-17)21(22)20(13-16)15-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3/b19-14+,20-15+ |

InChI Key |

GGQPRMNUBBOBJE-PXXPDPNMSA-N |

Isomeric SMILES |

CC1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1 |

Canonical SMILES |

CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of 2,6-dibenzylidene-4-methylcyclohexanone

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dibenzylidene-4-methylcyclohexanone

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a diarylidenecycloalkanone with significant potential in medicinal chemistry and material science. Designed for researchers and professionals in drug development, this document elucidates the causal relationships behind the experimental protocols and provides a framework for robust scientific validation.

Introduction: The Significance of Diarylidenecyclohexanone Scaffolds

This compound belongs to the class of α,β-unsaturated ketones, or chalcones, which are recognized for their diverse pharmacological activities.[1] The rigid, cross-conjugated dienone system forms a versatile scaffold that has been explored for its anti-inflammatory, antibacterial, analgesic, and anticancer properties.[2][3][4] The synthesis of these compounds is primarily achieved through the Claisen-Schmidt condensation, a reliable and efficient carbon-carbon bond-forming reaction.[5] This guide will focus on the practical synthesis of the 4-methyl substituted derivative and its subsequent structural confirmation through modern analytical techniques.

Synthesis via Claisen-Schmidt Condensation

The cornerstone of synthesizing diarylidenecyclohexanones is the Claisen-Schmidt condensation, a type of crossed aldol condensation.[5] This reaction involves the base-catalyzed condensation between an enolizable ketone (4-methylcyclohexanone) and an aromatic aldehyde that lacks α-hydrogens (benzaldehyde).[5][6] The reaction proceeds sequentially on both α-carbons of the ketone to yield the bis-arylidene product.[6]

Reaction Mechanism

The causality of the Claisen-Schmidt condensation is rooted in the generation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration is driven by the formation of a highly stable, extended conjugated system.

The mechanism unfolds in the following discrete steps:

-

Enolate Formation: A base, typically sodium hydroxide, abstracts an acidic α-hydrogen from 4-methylcyclohexanone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate (alkoxide).

-

Protonation: The alkoxide is protonated by a proton source (e.g., water or ethanol) to yield a β-hydroxy ketone (aldol addition product).

-

Dehydration: The aldol product readily undergoes base-catalyzed dehydration, eliminating a water molecule to form the more thermodynamically stable α,β-unsaturated ketone. This step is facilitated by the resulting conjugation with the benzene ring.

-

Second Condensation: The process repeats on the second α-methylene group of the cyclohexanone ring to yield the final (2E,6E)-2,6-dibenzylidene-4-methylcyclohexanone product. The E,E-geometry is favored due to its greater thermodynamic stability.[7]

Experimental Protocol: A Self-Validating System

This protocol is designed for high yield and purity, with integrated checkpoints for reaction monitoring.

Materials & Reagents:

-

4-Methylcyclohexanone (1 eq.)

-

Benzaldehyde (2.1 eq., slight excess ensures complete reaction)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, dropping funnel

Step-by-Step Procedure:

-

Catalyst Preparation: Prepare a 10% aqueous solution of sodium hydroxide.

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylcyclohexanone (1 eq.) and benzaldehyde (2.1 eq.) in ethanol. The volume should be sufficient to ensure all reactants are fully dissolved with stirring.

-

Initiation of Condensation: While stirring the solution at room temperature, add the aqueous NaOH solution dropwise. A color change and the formation of a precipitate indicate the reaction is proceeding.

-

Reaction Monitoring: Continue stirring vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Isolation of Crude Product: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Filter the solid product using a Büchner funnel.

-

Washing: Wash the filtered solid thoroughly with cold water to remove any residual NaOH catalyst, followed by a small amount of cold ethanol to remove unreacted benzaldehyde.

-

Drying: Dry the crude product, a yellow solid, in a desiccator or a vacuum oven at a low temperature (~50-60 °C).

Purification by Recrystallization

To achieve high purity suitable for analytical characterization and biological assays, the crude product must be recrystallized.

-

Solvent Selection: Ethanol is an effective solvent for recrystallization.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce the formation of well-defined crystals.

-

Final Isolation: Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry to a constant weight. The expected product is a pale yellow crystalline solid.

Characterization and Data Interpretation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

The purified compound should be a crystalline solid with a sharp melting point.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O | [8] |

| Molecular Weight | 288.4 g/mol | [8] |

| Appearance | Pale yellow crystalline solid | General Observation |

| Melting Point | ~118-120 °C | [9] |

Spectroscopic Analysis

Spectroscopic data provides irrefutable evidence of the molecular structure.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. The extensive conjugation in the molecule significantly influences the position of the carbonyl stretch.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| C=O Stretch (Ketone) | ~1660-1670 | Lower frequency than a standard cyclohexanone (~1715 cm⁻¹) due to conjugation with the two C=C double bonds.[10] |

| C=C Stretch (Alkene) | ~1600-1610 | Corresponds to the exocyclic double bonds.[11] |

| C=C Stretch (Aromatic) | ~1575, 1450-1500 | Characteristic stretching vibrations of the benzene rings.[11] |

| C-H Bending (Aromatic) | ~690-770 | Out-of-plane (oop) bending for a monosubstituted benzene ring.[11] |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[8]

¹H NMR Spectral Data (Expected)

| Proton Type | Approx. δ (ppm) | Multiplicity | Integration |

| Vinylic (=CH) | 7.7 - 7.9 | Singlet (s) | 2H |

| Aromatic (Ar-H) | 7.2 - 7.5 | Multiplet (m) | 10H |

| Allylic (CH₂) | 2.9 - 3.1 | Doublet of doublets (dd) or Multiplet (m) | 4H |

| Methine (CH) | 2.5 - 2.7 | Multiplet (m) | 1H |

| Methyl (CH₃) | 1.1 - 1.3 | Doublet (d) | 3H |

¹³C NMR Spectral Data (Expected)

| Carbon Type | Approx. δ (ppm) |

| Carbonyl (C=O) | ~190 |

| Vinylic (=CH) | ~136-138 |

| Aromatic (C-ipso) | ~135 |

| Aromatic (CH) | ~128-131 |

| Cyclohexanone (C-α) | ~127 |

| Cyclohexanone (CH) | ~40-45 |

| Cyclohexanone (CH₂) | ~30-35 |

| Methyl (CH₃) | ~20-22 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₂₁H₂₀O), the expected molecular ion peak [M]⁺ would appear at an m/z ratio of approximately 288.15.[8]

Conclusion and Future Directions

This guide outlines a robust and reproducible methodology for the . The Claisen-Schmidt condensation provides a direct and efficient route to this valuable chemical scaffold. The detailed characterization protocol ensures the structural integrity and purity of the final compound, which is a critical prerequisite for its evaluation in drug discovery programs and material science applications. Future research may focus on derivatizing the aromatic rings to modulate the compound's biological activity and physicochemical properties, further expanding the utility of this versatile molecular architecture.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. journalsarjnp.com [journalsarjnp.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. US6777447B2 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof - Google Patents [patents.google.com]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C21H20O | CID 1799215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 897-78-9 CAS MSDS (2,6-DIBENZYLIDENECYCLOHEXANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Buy (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone [smolecule.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Claisen-Schmidt Condensation for the Synthesis of 2,6-Dibenzylidene-4-methylcyclohexanone

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation in organic synthesis. With a specific focus on the synthesis of 2,6-dibenzylidene-4-methylcyclohexanone, this document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses the critical parameters that ensure a high-yield, high-purity outcome. The significance of α,β-unsaturated ketones, such as the target molecule, as valuable intermediates in medicinal chemistry is also explored, highlighting their potential as pharmacophores. This guide is intended for researchers, scientists, and professionals in drug development seeking both a theoretical understanding and a practical, actionable methodology for the synthesis of dibenzylidene cyclohexanone derivatives.

Introduction: The Strategic Importance of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the crossed aldol condensation, a powerful reaction that joins two different carbonyl compounds.[1] Specifically, it involves the reaction between an aldehyde or ketone possessing α-hydrogens and an aromatic carbonyl compound that lacks α-hydrogens.[2][3] This specificity is crucial as it minimizes the number of potential products that can form in a crossed aldol reaction, making it a synthetically useful tool.[4][5] The reaction culminates in the formation of an α,β-unsaturated ketone, a structural motif present in a wide array of biologically active molecules.[6][7]

The synthesis of this compound serves as an exemplary case study of the Claisen-Schmidt condensation. In this reaction, 4-methylcyclohexanone, a ketone with reactive α-hydrogens, condenses with two equivalents of benzaldehyde, an aromatic aldehyde with no α-hydrogens. The resulting product, a dibenzylidene derivative, belongs to the chalcone family, which is of significant interest in drug discovery due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[6][7][8]

Unraveling the Reaction Mechanism: A Step-by-Step Causality

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. Sodium hydroxide (NaOH) is a commonly employed and effective base for this transformation.[2][3] The mechanism can be dissected into a series of sequential and logical steps:

Step 1: Enolate Formation - The Generation of the Nucleophile

The reaction is initiated by the deprotonation of an α-carbon of 4-methylcyclohexanone by the hydroxide ion (OH⁻) from NaOH. This abstraction of an acidic α-hydrogen results in the formation of a resonance-stabilized enolate ion.[6][7][9] The enolate is the key nucleophilic species in this reaction.

Step 2: Nucleophilic Attack - The Carbon-Carbon Bond Formation

The newly formed enolate ion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a benzaldehyde molecule. This nucleophilic addition leads to the formation of a tetrahedral intermediate, an alkoxide.[5][7]

Step 3: Protonation and Dehydration - The Birth of the α,β-Unsaturated System

The alkoxide intermediate is subsequently protonated by a protic solvent, typically ethanol or water, to yield a β-hydroxy ketone (an aldol addition product).[5][10] Under the basic reaction conditions and often with gentle heating, this aldol adduct readily undergoes dehydration (elimination of a water molecule). This elimination is driven by the formation of a highly stable, conjugated system, resulting in the monobenzylidene intermediate.[6][9]

Step 4: A Second Condensation - The Path to the Dibenzylidene Product

The monobenzylidene intermediate still possesses an acidic α-hydrogen on the other side of the carbonyl group. Therefore, the process of enolate formation, nucleophilic attack on a second molecule of benzaldehyde, and subsequent dehydration is repeated to yield the final product, this compound.[6]

Diagrammatic Representation of the Reaction Mechanism:

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Field-Proven Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. The quantities and conditions have been optimized for a high-yield synthesis in a standard laboratory setting.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Methylcyclohexanone | 112.17 | 1.12 g | 10 |

| Benzaldehyde | 106.12 | 2.12 g (2.0 mL) | 20 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.88 g | 22 |

| Ethanol (95%) | - | 20 mL | - |

| Deionized Water | - | As needed | - |

| Hydrochloric Acid (dilute) | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.12 g (10 mmol) of 4-methylcyclohexanone and 2.12 g (20 mmol) of benzaldehyde in 20 mL of 95% ethanol.

-

Base Addition: In a separate beaker, prepare a solution of 0.88 g (22 mmol) of sodium hydroxide in 10 mL of water. Once dissolved, add this aqueous NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 10-15 minutes.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The formation of a yellow precipitate indicates the progress of the reaction. The reaction is typically complete within 2-3 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 3:2) as the eluent.[11]

-

Work-up and Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to ensure maximum precipitation of the crude product.[7] Neutralize the reaction mixture by the careful addition of dilute hydrochloric acid until the pH is approximately 7.[12]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold deionized water to remove any remaining salts and base.[7] A final wash with a small amount of cold ethanol can help remove colored impurities.[7]

-

Drying: Air-dry the crude product on the filter paper.

Purification by Recrystallization

Recrystallize the crude product from a minimal amount of hot 95% ethanol.[7] Dissolve the solid in boiling ethanol and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[9] Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow Diagram:

Caption: A streamlined workflow for the synthesis of this compound.

Product Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are standard for the analysis of this compound:

-

Melting Point: A sharp melting point range is indicative of a pure compound. The reported melting point for similar dibenzylidene cyclohexanones is typically in the range of 116-162°C, depending on the specific substituents.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the α,β-unsaturated carbonyl group (C=O) at approximately 1658-1666 cm⁻¹.[13] The presence of C=C stretching of the aromatic rings and the conjugated double bonds will also be evident.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the vinylic protons of the benzylidene groups, and the aliphatic protons of the 4-methylcyclohexanone ring.

-

¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon, the carbons of the aromatic rings, the vinylic carbons, and the carbons of the cyclohexanone ring.

-

-

UV-Visible Spectroscopy: Dibenzylidene cyclohexanone derivatives exhibit strong UV absorption due to their extended conjugated system, with absorption maxima typically observed in the range of 323-362 nm.[12][13]

Applications in Drug Development

Dibenzylidene cyclohexanone derivatives, including this compound, are of significant interest to the pharmaceutical industry. Their rigid, planar structure and the presence of the α,β-unsaturated ketone moiety make them versatile pharmacophores. These compounds have been reported to exhibit a wide range of biological activities, including:

-

Anti-inflammatory activity [8]

The synthetic accessibility of these compounds via the Claisen-Schmidt condensation allows for the facile generation of libraries of derivatives with diverse substitution patterns on the aromatic rings. This enables structure-activity relationship (SAR) studies to optimize their therapeutic properties and develop novel drug candidates.

Conclusion

The Claisen-Schmidt condensation remains a highly reliable and efficient method for the synthesis of α,β-unsaturated ketones like this compound. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, is paramount for achieving high yields of the pure product. The biological significance of the resulting dibenzylidene cyclohexanone framework underscores the importance of this synthetic strategy in the ongoing quest for new and effective therapeutic agents. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize and explore the potential of these valuable compounds.

References

- 1. byjus.com [byjus.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. Aldol condensation and Crossed aldol condensation reaction- Definition, Examples, Mechanism and Uses. [chemicalnote.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US20030092772A1 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof - Google Patents [patents.google.com]

- 9. Claisen-Schmidt Condensation [cs.gordon.edu]

- 10. Aldol condensation - Wikipedia [en.wikipedia.org]

- 11. dspace.kuet.ac.bd [dspace.kuet.ac.bd]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. researchgate.net [researchgate.net]

- 16. journalsarjnp.com [journalsarjnp.com]

- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

spectroscopic analysis of 2,6-dibenzylidene-4-methylcyclohexanone derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of 2,6-Dibenzylidene-4-Methylcyclohexanone Derivatives

Foreword: The Structural Elucidation of a Versatile Pharmacophore

This compound and its derivatives represent a significant class of compounds structurally analogous to bis-chalcones.[1] These molecules, characterized by a central cyclohexanone ring flanked by two benzylidene moieties, form a cross-conjugated dienone system. Their rigid, planar structure and extensive π-conjugation make them potent chromophores and fluorophores, underpinning their broad utility in medicinal and pharmacological research.[1][2] Applications range from anti-inflammatory agents to potential sunscreen components, making precise structural verification and analysis paramount for drug development and quality control.[2][3]

This guide provides an in-depth exploration of the core spectroscopic techniques essential for the characterization of these derivatives. It is designed for researchers and scientists who require not just procedural steps, but a foundational understanding of why specific analytical choices are made and how to interpret the resulting data with confidence. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting each as a complementary tool in the comprehensive structural elucidation of this important molecular framework.

Foundational Context: Synthesis via Claisen-Schmidt Condensation

A robust analytical strategy begins with an understanding of the molecule's origin. These derivatives are typically synthesized via a base-catalyzed Claisen-Schmidt condensation reaction.[4] This involves the reaction of two equivalents of a substituted benzaldehyde with one equivalent of 4-methylcyclohexanone.

The choice of substituted benzaldehyde directly dictates the functionality of the final derivative, introducing electron-donating or electron-withdrawing groups onto the peripheral aromatic rings. This synthetic context is crucial as it informs the expected spectroscopic outcomes; for instance, the electronic nature of these substituents will profoundly influence the chemical shifts in NMR and the maximum absorption wavelength in UV-Vis spectroscopy.

Figure 1: General workflow of the Claisen-Schmidt condensation for synthesizing the target derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework. For these derivatives, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR allows for the precise mapping of proton environments. The extensive conjugation and resulting magnetic anisotropy in this compound derivatives cause a significant downfield shift for the vinylic and aromatic protons, clearly separating them from the aliphatic protons of the cyclohexanone ring. The symmetry of symmetrically substituted derivatives simplifies the spectrum, as corresponding protons on both benzylidene arms become chemically equivalent.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified derivative.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. CDCl₃ is a common choice due to its excellent solubilizing power for these compounds.

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS, δ 0.00 ppm) as an internal standard for chemical shift calibration.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.

-

Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

The structure contains several distinct proton environments:

-

Vinylic Protons (=CH): These protons are highly deshielded due to their position in the conjugated system and typically appear as a sharp singlet in the range of δ 7.7-7.8 ppm .[3][5]

-

Aromatic Protons (Ar-H): These appear in the δ 7.2-7.6 ppm region.[3][5] Their splitting pattern (e.g., doublets, triplets, multiplets) is dictated by the substitution pattern on the benzene ring. For para-substituted rings, two distinct doublets are often observed.

-

Cyclohexanone Protons (CH₂): The two methylene groups adjacent to the double bonds (C3-H₂ and C5-H₂) are deshielded and appear as a triplet or multiplet around δ 2.9 ppm .[3][5]

-

Cyclohexanone Methine and Methylene Protons (CH, CH₂): The C4-H proton and the C4-CH₃ group protons are further upfield. The remaining methylene protons often appear as a multiplet around δ 1.8 ppm .[3][5]

-

Methyl Protons (CH₃): The methyl group at the C4 position is in a classic aliphatic environment and appears as a doublet upfield, typically around δ 1.1-1.3 ppm .[3]

-

Substituent Protons: Protons from substituents on the aromatic rings will have characteristic shifts (e.g., -OCH₃ protons appear as a singlet around δ 3.8 ppm ).[3][5]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Dibenzylidene-4-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dibenzylidene-4-methylcyclohexanone. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate the structural elucidation and characterization of this and related α,β-unsaturated ketone systems.

Introduction: The Structural Significance of this compound

This compound belongs to the chalcone family, a class of compounds known for their diverse biological activities.[1] The core structure features a cyclohexanone ring bearing two benzylidene substituents at the α-positions and a methyl group at the γ-position. This extended π-system, encompassing the phenyl rings, the exocyclic double bonds, and the carbonyl group, results in a unique electronic environment that is reflected in its NMR spectra. Understanding the precise chemical shifts and coupling patterns is crucial for confirming the synthesis of the target molecule and for studying its interactions in various chemical and biological systems.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environment within the molecule. The expected signals can be categorized into three main regions: the aromatic protons of the benzylidene groups, the vinylic protons of the exocyclic double bonds, and the aliphatic protons of the cyclohexanone ring.

Expected ¹H NMR Data (based on analysis of similar compounds):

| Protons | Multiplicity | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| Vinylic (=CH) | Singlet | ~7.8 | - |

| Aromatic (C₆H₅) | Multiplet | ~7.2 - 7.5 | - |

| Aliphatic (CH₂) | Multiplet | ~2.8 - 3.0 | - |

| Aliphatic (CH) | Multiplet | ~2.5 | - |

| Methyl (CH₃) | Doublet | ~1.1 | ~6.5 |

Causality behind Experimental Choices: The choice of a suitable deuterated solvent is critical for obtaining high-resolution NMR spectra. Chloroform-d (CDCl₃) is a common choice for this class of compounds due to its excellent solubilizing properties and its relatively clean spectral window.[2] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic and aliphatic regions.[3]

Key Insights from the ¹H NMR Spectrum:

-

Vinylic Protons: The protons on the exocyclic double bonds are expected to appear as a singlet at approximately 7.8 ppm.[3] The downfield chemical shift is a consequence of the deshielding effect of the conjugated carbonyl group and the aromatic rings. The singlet multiplicity arises from the absence of adjacent protons.

-

Aromatic Protons: The protons of the two phenyl groups will resonate in the aromatic region, typically between 7.2 and 7.5 ppm, as a complex multiplet.[2] The overlap of these signals can make precise assignment challenging without the aid of two-dimensional NMR techniques.

-

Aliphatic Protons: The protons on the cyclohexanone ring exhibit distinct chemical shifts due to their proximity to different functional groups. The methylene protons adjacent to the benzylidene groups are expected to appear as a multiplet around 2.8-3.0 ppm. The methine proton at the 4-position, adjacent to the methyl group, will likely be a multiplet further upfield, around 2.5 ppm.

-

Methyl Protons: The protons of the methyl group at the 4-position are expected to appear as a doublet around 1.1 ppm, with a typical coupling constant of approximately 6.5 Hz due to coupling with the adjacent methine proton.[4]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon skeleton of the molecule. Due to the symmetry of the molecule, fewer than the total number of 21 carbon atoms are expected to be observed in the decoupled spectrum.

Expected ¹³C NMR Data (based on analysis of similar compounds):

| Carbon | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~190 |

| Vinylic (=CH) | ~137 |

| Vinylic (C=) | ~136 |

| Aromatic (Quaternary) | ~136 |

| Aromatic (CH) | ~128 - 131 |

| Aliphatic (CH₂) | ~40 |

| Aliphatic (CH) | ~35 |

| Methyl (CH₃) | ~22 |

Key Insights from the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbon of the ketone functional group is the most downfield signal, typically appearing around 190 ppm. This significant downfield shift is characteristic of carbonyl carbons in conjugated systems.

-

Vinylic and Aromatic Carbons: The sp²-hybridized carbons of the exocyclic double bonds and the aromatic rings resonate in the region of approximately 128-137 ppm.[3] The quaternary carbons will generally show weaker signals compared to the protonated carbons.

-

Aliphatic Carbons: The sp³-hybridized carbons of the cyclohexanone ring appear in the upfield region of the spectrum. The methylene carbons are expected around 40 ppm, the methine carbon around 35 ppm, and the methyl carbon at approximately 22 ppm.[4]

Experimental Protocols

Sample Preparation for NMR Spectroscopy:

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional but Recommended): For high-resolution spectra, particularly for long acquisition times or for samples sensitive to oxygen, it is advisable to degas the sample by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for a few minutes.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard 90° pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Visualization of Key Structural Features

The following diagram illustrates the key proton and carbon environments in this compound, which are fundamental to interpreting its NMR spectra.

Caption: Key functional groups in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. By carefully analyzing the chemical shifts, coupling constants, and signal multiplicities, researchers can confidently identify this compound and gain insights into its electronic and conformational properties. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of molecules.

References

A Technical Guide to the Spectroscopic Properties of 2,6-dibenzylidene-4-methylcyclohexanone

Executive Summary

This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectral properties of 2,6-dibenzylidene-4-methylcyclohexanone, a prominent member of the bis-chalcone family. As a Senior Application Scientist, this document synthesizes theoretical principles with experimental data to offer researchers and drug development professionals a comprehensive understanding of the molecule's spectroscopic signature. We will explore the underlying electronic and vibrational transitions, present characteristic spectral data, and detail the experimental protocols necessary for accurate characterization. This guide is structured to serve as a practical reference for the structural elucidation and analysis of this and related conjugated ketone systems.

Introduction: The Molecular Architecture of a Bis-Chalcone

This compound is a symmetrical bis-chalcone derivative synthesized through the Claisen-Schmidt condensation of benzaldehyde and 4-methylcyclohexanone. Its structure is defined by a central 4-methylcyclohexanone ring flanked by two benzylidene moieties. This arrangement creates an extensive π-conjugated system encompassing the carbonyl group (C=O) and the exocyclic carbon-carbon double bonds (C=C), which is the primary determinant of its distinct spectroscopic properties.

Spectroscopic analysis is indispensable for confirming the molecular structure and understanding the electronic nature of such compounds.

-

UV-Vis Spectroscopy probes the electronic transitions within the conjugated system, providing insights into the molecule's chromophores and its potential applications in areas like photochemistry or as a UV-absorbing agent.[1][2]

-

FTIR Spectroscopy identifies the key functional groups by detecting their characteristic vibrational frequencies, confirming the presence of the α,β-unsaturated ketone framework and the substitution patterns.

This guide will dissect the spectral data, linking empirical observations to the underlying molecular physics.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

The UV-Vis spectrum of this compound is dominated by intense absorption bands arising from electronic transitions within its extensive conjugated system. Chalcones and their derivatives typically exhibit two primary absorption bands.[2][3]

Theoretical Basis: π → π* and n → π* Transitions

The electronic spectrum is governed by two main types of transitions:

-

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, the extensive conjugation between the aromatic rings and the carbonyl group significantly lowers the energy required for this transition, pushing the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift). This transition is responsible for the strong, primary absorption band observed in the near-UV region.[1]

-

n → π Transitions:* This involves the excitation of an electron from a non-bonding (n) orbital, specifically the lone pair on the carbonyl oxygen, to a π* antibonding orbital. These transitions are "forbidden" by selection rules, resulting in significantly weaker absorption bands compared to π → π* transitions.[4] They often appear as a shoulder on the main absorption band or can be obscured by it entirely.

The solvent environment can influence the position of these bands; polar solvents can stabilize the ground state and affect the transition energies.[5]

Experimental Data and Interpretation

Experimental data for closely related 2,6-dibenzylidene-cyclohexanone derivatives provide a clear picture of the expected UV-Vis spectrum. The methyl group on the C4 position of the cyclohexanone ring is an aliphatic substituent and is not part of the conjugated system, thus it is expected to have a negligible effect on the electronic transitions.

| Compound | Solvent | λmax (nm) | Assigned Transition | Reference |

| 2,6-dibenzylidene-cyclohexanone | Ethanol | 330 | π → π | [6] |

| 2,6-bis(4-methylbenzylidene)cyclohexanone | Methanol | 235, 339 | π → π | [7] |

| 2,6-bis(4-chlorobenzylidene)cyclohexanone | Methanol | 240, 349 | π → π* | [7] |

The most prominent feature is the intense absorption band observed between 330-350 nm, which is definitively assigned to the π → π* transition of the entire conjugated cinnamoyl system (Ph-CH=CH-C=O). A second π → π* band, corresponding to the benzoyl moiety, is often observed at a shorter wavelength, typically between 230-250 nm.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy provides an unambiguous confirmation of the functional groups present in this compound by measuring the vibrational frequencies of its covalent bonds.

Theoretical Basis: Molecular Vibrations

Each functional group within a molecule vibrates at a characteristic frequency. These vibrations can be categorized as stretching (a change in bond length) or bending (a change in bond angle).[8] For this compound, the most diagnostic peaks are associated with the carbonyl group, the alkene double bonds, and the aromatic rings.

Experimental Data and Interpretation

The IR spectrum reveals several key absorption bands that serve as a structural fingerprint. Data from the closely related (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone is highly illustrative.[9] The methyl group on the cyclohexanone ring would primarily add characteristic aliphatic C-H stretching and bending modes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation | Reference |

| ~3050-3080 | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds in the benzene rings. | |

| ~2850-2960 | Aliphatic C-H Stretch | Arises from the C-H bonds of the cyclohexanone and methyl groups. | |

| ~1660-1670 | C=O Carbonyl Stretch (α,β-unsaturated) | Key diagnostic peak. The frequency is lowered from a typical saturated cyclohexanone (~1715 cm⁻¹) due to resonance and conjugation with the C=C double bonds.[9] | [7][9] |

| ~1590-1610 | C=C Alkene & Aromatic Stretch | Strong absorptions from the exocyclic C=C double bonds and the C=C bonds within the aromatic rings, often appearing as a sharp, intense band.[7][9] | [7][9] |

| ~700-900 | C-H Out-of-Plane Bending (Aromatic) | The pattern of these bands in the "fingerprint region" can help determine the substitution pattern on the aromatic rings (monosubstituted in this case). | [9] |

The most telling feature is the position of the carbonyl (C=O) stretching vibration. Its appearance below 1700 cm⁻¹ is definitive evidence of an α,β-unsaturated ketone, confirming the successful formation of the conjugated system.[9]

Experimental Methodologies

To ensure trustworthy and reproducible data, standardized protocols must be followed.

Protocol for UV-Vis Spectroscopic Analysis

This protocol outlines the steps for obtaining a quantitative UV-Vis absorption spectrum.

-

Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is transparent in the desired wavelength range (typically 200-800 nm). Ethanol or methanol are common choices.[6][7]

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Working Solution: Dilute the stock solution to an appropriate concentration (typically ~10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2 - 1.0 AU).

-

Instrument Calibration: Use a cuvette filled with the pure solvent as a blank to calibrate the spectrophotometer, zeroing the absorbance across the entire wavelength range.

-

Sample Measurement: Rinse and fill a quartz cuvette with the working solution. Place it in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the sample over the range of 200-800 nm and record the absorption spectrum. Identify the wavelength of maximum absorbance (λmax).

Protocol for FTIR Spectroscopic Analysis

This protocol describes the common KBr pellet method for analyzing solid samples.

-

Sample Preparation: Weigh approximately 1-2 mg of the dry this compound sample.

-

Grinding: Add the sample to ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly with a pestle for several minutes to create a fine, homogenous powder. This minimizes light scattering and ensures a uniform sample distribution.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

Instrument Background: Place the empty sample holder in the FTIR spectrometer and run a background scan. This subtracts the spectral contributions from atmospheric CO₂ and water vapor.

-

Sample Measurement: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Data Acquisition: Acquire the infrared spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The logical flow from sample to final interpretation is crucial for a systematic analysis.

Conclusion

The UV-Vis and FTIR spectra of this compound provide a detailed and definitive portrait of its molecular structure. The UV-Vis spectrum is characterized by a strong π → π* transition above 330 nm, confirming the presence of an extensive conjugated system. The FTIR spectrum provides complementary evidence, with a key diagnostic carbonyl absorption below 1700 cm⁻¹ that is indicative of an α,β-unsaturated ketone, alongside characteristic peaks for the alkene and aromatic moieties. Together, these spectroscopic techniques offer a robust, non-destructive methodology for the structural elucidation and characterization of this and similar bis-chalcone compounds, which is a foundational step in their development for pharmaceutical or materials science applications.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. Buy (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone [smolecule.com]

theoretical and computational studies of 2,6-dibenzylidene-4-methylcyclohexanone

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 2,6-dibenzylidene-4-methylcyclohexanone

This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to characterize this compound, a chalcone derivative of significant interest. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural, electronic, and optical properties of the molecule, grounding its findings in the principles of quantum chemistry and validated computational protocols.

Introduction: The Scientific Imperative

This compound belongs to the chalcone family, a class of compounds characterized by an α,β-unsaturated ketone system linking two aromatic rings.[1] These structures are not only pivotal precursors in the synthesis of various heterocyclic compounds but are also recognized for their potential in material science, particularly in the realm of non-linear optics (NLO).[2] The presence of a conjugated π-electron system, extending from the benzylidene arms through the cyclohexanone core, makes this molecule a prime candidate for applications requiring significant molecular polarizability.[2][3]

Understanding the intricate relationship between the molecular structure and its resulting properties is paramount for the rational design of novel materials. Computational chemistry offers a powerful lens through which we can predict and analyze these characteristics at an atomic level, providing insights that complement and guide experimental work. This guide will elucidate the application of Density Functional Theory (DFT) and other computational techniques to build a detailed profile of this compound.

Synthesis and Experimental Validation

The synthesis of this compound and its analogs is typically achieved through a Claisen-Schmidt condensation reaction.[4] This well-established method involves the base-catalyzed reaction of 4-methylcyclohexanone with two equivalents of benzaldehyde.

The synthesized product is then characterized using various spectroscopic techniques to confirm its structure. This experimental data serves as a crucial benchmark for validating the accuracy of our computational models.

-

FT-IR Spectroscopy: Provides information about the functional groups present. The characteristic C=O stretching vibration of the cyclohexanone ring and the C=C stretching of the benzylidene groups are key indicators.[5]

-

¹H and ¹³C NMR Spectroscopy: Elucidates the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule.[5]

-

UV-Vis Spectroscopy: Reveals the electronic transitions within the molecule. The absorption maxima (λ_max) are indicative of the extent of π-conjugation.[4][6]

The Computational Framework: Density Functional Theory (DFT)

The cornerstone of modern computational studies on molecules of this size is Density Functional Theory (DFT). DFT strikes an optimal balance between accuracy and computational cost, making it the method of choice. The selection of a functional and basis set is a critical decision that directly impacts the quality of the results.

-

Rationale for Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules as it provides a reliable description of molecular geometries and electronic properties.[6][7] For a more accurate prediction of optical properties, long-range corrected functionals like CAM-B3LYP are often preferred.[8][9][10] The choice of a basis set, such as 6-311+G(d,p), ensures sufficient flexibility for the electrons to be described accurately, incorporating polarization and diffuse functions that are essential for describing charge distribution and weak interactions.[6][7]

Computational Workflow Protocol

A rigorous computational study follows a self-validating workflow to ensure the reliability of the generated data.

Caption: Standard workflow for DFT-based molecular property prediction.

In-Depth Analysis of Molecular Properties

Optimized Molecular Geometry

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through an optimization process that minimizes the energy of the system. The resulting bond lengths and angles can be compared with experimental X-ray diffraction data of similar compounds to validate the computational level of theory.[11] Studies on related dibenzylidene cyclohexanones reveal that the cyclohexanone ring often adopts a twisted or half-chair conformation rather than a perfect chair form, a distortion induced by the bulky benzylidene substituents.[12]

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C=O | ~1.23 |

| C=C (exocyclic) | ~1.35 |

| | C-C (cyclohexanone) | ~1.54 |

Note: Values are typical and may vary slightly based on the specific functional and basis set used.

Mulliken Population Analysis: Mapping Atomic Charges

Mulliken population analysis provides a method for estimating the partial charge on each atom in the molecule.[13] This is crucial for understanding the molecule's electrostatic properties and reactivity. The analysis partitions the total electron density among the constituent atoms. In this compound, the oxygen atom of the carbonyl group is consistently found to carry the most significant negative charge, making it a primary site for electrophilic attack. Conversely, the carbonyl carbon atom exhibits a positive charge, marking it as a nucleophilic target.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) surface provides a visually intuitive map of the charge distribution around the molecule.[14] It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks.[15][16] The MEP is plotted onto a constant electron density surface, with different colors representing varying potential values.

-

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. In our target molecule, this region is concentrated around the carbonyl oxygen atom.[15]

-

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are the sites for nucleophilic attack.

-

Green Regions: Represent neutral or zero potential.

Caption: Conceptual diagram of MEP analysis for predicting reactive sites.

Frontier Molecular Orbitals (HOMO-LUMO): The Electronic Frontier

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's electronic behavior and reactivity.[17]

-

HOMO: Acts as the electron donor. Its energy level is related to the ionization potential.

-

LUMO: Acts as the electron acceptor. Its energy is related to the electron affinity.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that signifies the molecule's chemical stability and reactivity.[15] A small energy gap implies that the molecule is more polarizable, requires less energy for electronic excitation, and is generally more reactive.[18]

For this compound, the HOMO is typically localized over the benzylidene arms and the C=C bonds, while the LUMO is often distributed over the α,β-unsaturated ketone moiety.[15] This distribution indicates that the lowest energy electronic transition corresponds to a π → π* charge transfer from the benzylidene groups towards the cyclohexanone core.

Caption: Relationship between HOMO-LUMO gap and intramolecular charge transfer.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A large E(2) value indicates a strong electronic delocalization, which contributes significantly to the stability of the molecule and its conjugated system.[19]

Key interactions in this compound include:

-

π(C=C) → π(C=O):* Delocalization from the carbon-carbon double bonds into the anti-bonding orbital of the carbonyl group.

-

n(O) → π(C=C):* Delocalization of the lone pair electrons of the oxygen atom into the anti-bonding orbitals of adjacent double bonds.

These interactions confirm the presence of an extended hyperconjugative system, which is the structural basis for the molecule's interesting electronic and optical properties.

Non-Linear Optical (NLO) Properties: A Material Science Perspective

Chalcones are extensively studied for their NLO properties, which arise from their asymmetric charge distribution and highly polarizable π-electron systems.[2][8] The key parameter for quantifying second-order NLO activity is the first hyperpolarizability (β). Computational DFT methods can reliably predict this value.

The presence of a donor-π-acceptor (D-π-A) framework is known to enhance NLO response.[9] In this compound, the benzylidene rings act as π-bridges, and the carbonyl group functions as an electron acceptor. The overall NLO response can be tuned by adding electron-donating or electron-withdrawing substituents to the phenyl rings.[2]

Table 2: Calculated NLO Properties (Illustrative for a Chalcone Derivative)

| Parameter | Value (esu) |

|---|---|

| Dipole Moment (μ) | Varies with structure |

| First Hyperpolarizability (β_tot) | Varies with structure |

Note: The magnitude of β is highly sensitive to the molecular structure and the computational method employed.

Conclusion

The theoretical and computational analysis of this compound provides a profound understanding of its structure-property relationships. Through DFT calculations, we can reliably predict its geometry, electronic charge distribution, and reactivity hotspots. Analyses of its frontier molecular orbitals and intramolecular interactions reveal a highly conjugated system capable of significant charge transfer, which is the foundation of its potential as a non-linear optical material. This in-silico approach is an indispensable tool for the rational design and screening of new chalcone derivatives with tailored properties for applications in materials science and drug development.

References

- 1. dspace.kuet.ac.bd [dspace.kuet.ac.bd]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Spectral Characteristics of Substituted 2,6-Dibenzylidene Cyclohexanone [dspace.kuet.ac.bd]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acidochromic Behavior of Dibenzylidene Cyclohexanone-Based Bischalcone: Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 14. Group of Prof. Hendrik Zipse | Molecular Electrostatic Potential (MEP) [zipse.cup.uni-muenchen.de]

- 15. acadpubl.eu [acadpubl.eu]

- 16. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to DFT Calculations for Substituted Dibenzylidene Cyclohexanones

Executive Summary

Substituted dibenzylidene cyclohexanones, a class of curcumin analogs, represent a scaffold of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Density Functional Theory (DFT) has emerged as an indispensable computational tool in drug discovery, offering profound insights into the electronic structure, reactivity, and stability of pharmaceutical compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for applying DFT calculations to the study of substituted dibenzylidene cyclohexanones. We will delve into the theoretical underpinnings, present a practical step-by-step workflow, and explore the interpretation of key molecular descriptors to accelerate the rational design of novel therapeutics.

Introduction: The Intersection of Chalcones and Computational Chemistry

The Significance of Dibenzylidene Cyclohexanone Scaffolds in Medicinal Chemistry

Dibenzylidene cyclohexanones are symmetrical or asymmetrical derivatives of chalcones, which are precursors in the biosynthesis of flavonoids. Their core structure, featuring two aromatic rings linked by an α,β-unsaturated ketone system, is a privileged scaffold in drug discovery. The biological activity of these compounds can be finely tuned through the introduction of various substituents on the aromatic rings. These modifications influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets. The versatility and synthetic accessibility of this scaffold make it a fertile ground for the development of new therapeutic agents.

The Role of Density Functional Theory (DFT) in Modern Drug Discovery

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. In the context of drug design, DFT calculations provide crucial information on:

-

Molecular Geometry: Predicting the most stable 3D conformation of a molecule.

-

Electronic Properties: Calculating energies of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity.

-

Chemical Reactivity: Using global reactivity descriptors to predict how a molecule will interact with other species.

-

Spectroscopic Properties: Simulating IR and UV-Vis spectra to aid in experimental characterization.

By leveraging DFT, researchers can screen virtual libraries of compounds, prioritize synthetic efforts, and gain a deeper understanding of structure-activity relationships (SAR).

Objectives and Scope of this Guide

This guide aims to equip researchers with the knowledge and practical steps required to perform and interpret DFT calculations on substituted dibenzylidene cyclohexanones. We will cover:

-

The theoretical basis for choosing appropriate computational methods.

-

A detailed, step-by-step workflow for conducting DFT calculations.

-

The analysis and interpretation of key calculated properties, including Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

-

The application of these computational insights to guide drug design and development.

Theoretical Foundations of DFT for Chalcone Derivatives

The Schrödinger Equation and the Hohenberg-Kohn Theorems

At its core, DFT is based on the two Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This allows for the calculation of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction, significantly reducing computational expense.

Choosing the Right Functional and Basis Set for Dibenzylidene Cyclohexanones

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functionals: For organic molecules like dibenzylidene cyclohexanones, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide a good balance of accuracy and computational efficiency. The PBE0 functional is another suitable option.

-

Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. For molecules containing C, H, N, and O, the 6-311++G(d,p) basis set is a robust choice. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and π-conjugated systems, while polarization functions (d,p) allow for more flexibility in describing bonding.

Causality Behind the Choice: The combination of a hybrid functional like B3LYP with a Pople-style basis set like 6-311++G(d,p) has been extensively benchmarked for organic molecules and consistently provides reliable geometries and electronic properties at a manageable computational cost.

Solvation Models: Implicit vs. Explicit

Since biological processes occur in an aqueous environment, it is often necessary to account for the effects of the solvent.

-

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and often sufficient for capturing the bulk effects of the solvent.

-

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While more accurate, this method is computationally demanding and is typically reserved for studying specific solvent-solute interactions.

For general screening and property calculations of dibenzylidene cyclohexanones, an implicit solvation model is usually a pragmatic and effective choice.

Practical Workflow: A Step-by-Step Protocol for DFT Calculations

This section outlines a self-validating protocol for performing DFT calculations on a substituted dibenzylidene cyclohexanone.

Caption: DFT Calculation Workflow for Substituted Dibenzylidene Cyclohexanones.

Step 1: Molecular Structure Preparation and Input File Generation

-

Build the 3D Structure: Construct the 3D structure of the desired substituted dibenzylidene cyclohexanone using a molecular modeling program (e.g., Avogadro, GaussView).

-

Pre-optimization: Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Generate the Input File: Create an input file for the DFT software package (e.g., Gaussian, ORCA). This file specifies:

-

The coordinates of the atoms.

-

The charge and multiplicity of the molecule.

-

The chosen functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

The type of calculation (e.g., geometry optimization followed by frequency calculation).

-

The solvation model, if applicable.

-

Step 2: Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

-

Procedure: The DFT software iteratively adjusts the positions of the atoms to minimize the total energy of the system until convergence criteria are met.

-

Convergence: The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Step 3: Frequency Calculations and Thermochemical Analysis

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to obtain thermochemical data.

-

Procedure: A frequency calculation is performed on the optimized geometry. This involves calculating the second derivatives of the energy with respect to the atomic coordinates.

-

Self-Validation: A true minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, and further optimization is required.

Step 4: Calculation of Molecular Properties

Once a true minimum has been confirmed, various molecular properties can be calculated. These calculations are typically performed as part of the same job or in a subsequent step using the optimized geometry.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated on the electron density surface of the molecule.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions.

Step 5: Post-processing and Data Interpretation

The output files from the DFT calculations are then analyzed to extract the relevant data, which is interpreted in the context of the molecule's potential biological activity.

Case Study: Analysis of a Substituted Dibenzylidene Cyclohexanone

To illustrate the practical application of this workflow, let's consider a hypothetical example: 2,6-bis(4-methoxybenzylidene)cyclohexanone.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions.

-

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated FMO Energies and HOMO-LUMO Gap

| Property | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| ΔE (Gap) | 4.3 |

Interpretation: The HOMO-LUMO gap of 4.3 eV suggests a moderately reactive molecule. The spatial distribution of the HOMO and LUMO (visualized using software like GaussView) would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution on the molecule's surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In our example, these would be concentrated around the oxygen atoms of the carbonyl and methoxy groups.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are prone to nucleophilic attack. These would be located around the hydrogen atoms.

-

Green Regions (Neutral Potential): Represent areas of intermediate potential.

Interpretation: The MEP map can predict sites of non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure.

-

Natural Atomic Charges: Reveals the charge distribution at the atomic level.

-

Hybridization: Describes the hybridization of atomic orbitals in bonds.

-

Donor-Acceptor Interactions: Quantifies the stabilizing effects of intramolecular charge transfer (hyperconjugation). The second-order perturbation energy, E(2), is a measure of the strength of these interactions.

Table 2: Selected NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O_carbonyl) | π(C=C) | 5.2 |

| π(C=C) | π(C=O) | 15.8 |

Interpretation: The significant E(2) values indicate strong delocalization of electrons within the conjugated system, which contributes to the molecule's stability.

Advanced Applications and Future Directions

The insights gained from DFT calculations can be further leveraged in more advanced computational studies:

-

Quantitative Structure-Activity Relationship (QSAR): DFT-derived descriptors (e.g., HOMO-LUMO gap, dipole moment) can be used to build QSAR models that correlate a molecule's structure with its biological activity.

-

Molecular Docking: The optimized geometry and charge distribution from DFT can be used as input for molecular docking simulations to predict the binding mode and affinity of the molecule to its biological target.

-

Predicting Reactivity and Spectroscopic Properties: DFT can be used to calculate reaction barriers, predict sites of metabolism, and simulate IR, NMR, and UV-Vis spectra for comparison with experimental data.

The continued development of more accurate and efficient DFT methods, coupled with advances in machine learning, will further enhance the predictive power of in silico approaches in the design of novel dibenzylidene cyclohexanone-based drugs.

Conclusion

DFT calculations provide a powerful and versatile toolkit for elucidating the structure-property relationships of substituted dibenzylidene cyclohexanones. By following a systematic and self-validating workflow, researchers can obtain reliable data on molecular geometry, electronic structure, and reactivity. The interpretation of these computational results offers invaluable insights that can guide the rational design and optimization of this important class of therapeutic agents, ultimately accelerating the drug discovery process.

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 2,6-Dibenzylidene-4-Methylcyclohexanone Analogs

Abstract

The 2,6-dibenzylidene-4-methylcyclohexanone scaffold, a rigidified analog of curcumin, represents a privileged structure in medicinal chemistry. Its α,β-unsaturated ketone framework is a key pharmacophore that imparts significant biological activity, ranging from anticancer to anti-inflammatory properties.[1][2] The synthesis of novel analogs is a critical endeavor in drug discovery, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the rational design, core synthetic methodologies, characterization, and biological evaluation of this promising class of compounds. We will delve into the mechanistic nuances of the Claisen-Schmidt condensation, provide validated, step-by-step protocols for synthesis and primary screening, and explore the structure-activity relationships that guide the discovery of next-generation therapeutic agents.

Introduction: The Rationale for Pursuing Novel Analogs

The core structure, this compound, belongs to the chalcone family and is characterized by two benzylidene moieties attached to a central cyclohexanone ring.[1][3] This cross-conjugated system offers a unique three-dimensional architecture compared to the linear curcumin. The central cyclohexanone ring provides a more stable and less metabolically labile alternative to the β-diketone system found in curcumin, potentially enhancing bioavailability.[2]

The primary motivation for synthesizing novel analogs is to systematically explore the chemical space around this scaffold. By introducing a diverse array of substituents onto the peripheral benzylidene rings, researchers can modulate the molecule's electronic, steric, and lipophilic properties. This modulation directly influences biological activity, allowing for the fine-tuning of compounds towards specific therapeutic targets and the development of potent agents for diseases such as cancer.[4][5]

Section 1: Rational Design and Discovery Strategy

The discovery of potent lead compounds is rarely serendipitous. It begins with a rational design strategy grounded in established structure-activity relationships (SAR). For the this compound series, the α,β-unsaturated ketone system is a critical Michael acceptor, capable of covalent interaction with nucleophilic residues (like cysteine) in target proteins. However, potency and selectivity are dictated by the substituents on the aryl rings.

Key Design Considerations:

-

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, hydroxyl) on the benzylidene rings can significantly alter the electrophilicity of the β-carbon in the enone system, influencing its reactivity and biological potency.

-

Steric Hindrance: The size and position of substituents can influence the molecule's ability to fit into the binding pocket of a target protein.

-

Lipophilicity & Solubility: Modifying substituents affects the compound's overall lipophilicity (logP), which in turn governs membrane permeability, solubility, and pharmacokinetic properties. For instance, adding polar groups like hydroxyls can improve aqueous solubility.[2]

Modern drug discovery often employs in silico methods, such as molecular docking, to predict the binding affinity of designed analogs against known therapeutic targets (e.g., tubulin, NF-κB, various kinases), helping to prioritize synthetic efforts.[6][7]

Section 2: Core Synthesis Methodology via Claisen-Schmidt Condensation

The most robust and widely used method for synthesizing these target compounds is the base-catalyzed Claisen-Schmidt condensation (a type of crossed-aldol reaction).[1][8][9] This reaction involves the condensation of an aldehyde (in this case, two equivalents of a substituted benzaldehyde) with a ketone containing α-hydrogens (4-methylcyclohexanone).

Causality of the Mechanism: The reaction is initiated by a base (e.g., NaOH, KOH) which abstracts an acidic α-hydrogen from the 4-methylcyclohexanone. This creates a highly nucleophilic enolate ion. The enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product rapidly undergoes a base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone. The reaction occurs sequentially at both α-positions of the cyclohexanone.

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow from starting materials to the final, validated product.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C21H20O | CID 1799215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis, biological evaluation, drug-likeness, and in silico screening of novel benzylidene-hydrazone analogues as small molecule anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]